N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine
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Overview
Description
N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Pharmacokinetics
- Information on absorption is not available . The compound’s distribution within the body depends on factors like lipophilicity, protein binding, and tissue permeability. Enzymes in the liver or other tissues likely metabolize the compound. Elimination occurs through urine, feces, or other routes.
Preparation Methods
The synthesis of N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with an appropriate isopropyl-substituted phenyl derivative. One common method involves the following steps:
Starting Materials: 2-aminobenzothiazole and 2-(propan-2-yl)phenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
Procedure: The 2-aminobenzothiazole is dissolved in DMF, and potassium carbonate is added. The mixture is heated to the desired temperature, and 2-(propan-2-yl)phenyl bromide is added dropwise. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-sulfoxide, while reduction with lithium aluminum hydride may produce this compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer properties.
6-nitrobenzothiazole: Known for its potential as an anticancer agent and its ability to inhibit specific enzymes involved in cancer cell growth.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-propan-2-ylphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11(2)12-7-3-4-8-13(12)17-16-18-14-9-5-6-10-15(14)19-16/h3-11H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOAAVFZUTYINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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